3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-18(15(2)27-22-14)8-9-20(26)24-11-10-17(12-24)25-13-19(21-23-25)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFZUKSRAJYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- Isomeric moieties : A dimethylisoxazole ring and a triazole-pyrrolidine unit.
This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of isoxazole compounds can possess significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains, including resistant strains from the ESKAPE group. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth through multiple mechanisms, such as disrupting cell wall synthesis and inhibiting protein synthesis .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For example, it has shown promising results against breast cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis . The mechanism appears to involve the inhibition of BRD4, a protein implicated in cancer progression .
Research Findings and Case Studies
Numerous studies have provided insights into the biological activity of this compound:
- Antimicrobial Screening :
- Anticancer Efficacy :
- Mechanistic Insights :
Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Inhibition of ESKAPE pathogens | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells | Inhibition of BRD4 and related pathways |
| Anti-inflammatory | Potential modulation of inflammatory responses | Not fully characterized yet |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural motifs and methodologies referenced in the literature:
Table 1: Structural and Functional Comparison of Heterocyclic Compounds
Key Observations:
Isoxazole vs. Pyrazolone/Tetrazole Systems :
- The target compound’s isoxazole ring offers metabolic stability and hydrogen-bonding capabilities, similar to pyrazolone derivatives (e.g., 4i/4j) . However, pyrazolone-tetrazole hybrids () exhibit stronger antimicrobial activity, suggesting that nitrogen-rich systems may enhance bioactivity in certain contexts.
- Triazole moieties (as in the target compound) are often associated with click chemistry applications and kinase inhibition, whereas coumarin-pyrimidine hybrids (4i/4j) are linked to fluorescence and DNA intercalation .
Crystallographic Refinement Tools :
- The target compound’s structural characterization likely employs programs like SHELXL () or WinGX/ORTEP () for anisotropic displacement parameter modeling, a standard for small-molecule crystallography. Comparatively, CCP4 () is more prevalent in macromolecular studies.
Synthetic Complexity: The target compound’s synthesis would require multi-step click chemistry (for triazole formation) and palladium-catalyzed coupling (for isoxazole-pyrrolidine linkage), similar to methods in . However, coumarin derivatives (e.g., 4i/4j) often involve condensation reactions, which are less atom-economical.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, and what challenges arise during purification?
Methodological Answer:
- Synthetic Routes :
- Step 1 : React 3,5-dimethylisoxazole-4-carboxylic acid with propargyl bromide under Sonogashira coupling conditions to introduce the alkyne moiety .
- Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-azidopyrrolidine to form the triazole-pyrrolidine core .
- Step 3 : Couple the intermediate with 3-(3,5-dimethylisoxazol-4-yl)propanoic acid via amide bond formation using EDCI/HOBt .
- Purification Challenges :
- Column chromatography (ethyl acetate/hexane, 1:4) is often required to separate polar byproducts .
- Recrystallization from DMF–EtOH (1:1) may be necessary to achieve high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?
Methodological Answer:
- Key Techniques :
- X-ray Crystallography : Resolve the 3D structure, particularly to confirm the triazole-pyrrolidine orientation .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., isoxazole methyl groups at δ 2.2–2.4 ppm and triazole protons at δ 7.8–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] for CHNO: 376.1764) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., kinases or GPCRs)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., prioritize derivatives with halogen substituents for enhanced hydrophobic interactions) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess conformational flexibility .
- SAR Analysis : Correlate substituent effects (e.g., triazole vs. imidazole) with activity trends from in vitro assays .
Q. How should researchers address contradictory data regarding the compound’s stability under physiological conditions?
Methodological Answer:
- Experimental Design :
- pH Stability Assays : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., isoxazole ring opening or triazole N-oxide formation) .
- Contradiction Resolution : If conflicting degradation profiles arise, validate results using orthogonal methods (e.g., NMR vs. LC-MS) and replicate under controlled humidity/temperature .
Q. What strategies optimize enantioselective synthesis for chiral centers in the pyrrolidine-triazole moiety?
Methodological Answer:
- Catalytic Approaches :
- Use chiral ligands (e.g., (R)-BINAP) with palladium catalysts during CuAAC to achieve >90% enantiomeric excess (ee) .
- Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate diastereomers .
- Analytical Validation :
- Chiral HPLC (e.g., Chiralpak IA column) to quantify ee .
Mechanistic and Biological Inquiry
Q. What experimental frameworks are suitable for investigating the compound’s mechanism of action in cellular pathways?
Methodological Answer:
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK signaling) .
- Kinase Profiling : Use a panel of 100+ recombinant kinases to assess inhibitory activity (IC values) .
- CRISPR-Cas9 Screening : Knock out candidate target genes (e.g., EGFR) to validate specificity .
Q. How can researchers evaluate the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Environmental Persistence :
- Conduct OECD 301B biodegradation tests to measure half-life in soil/water .
- Use QSAR models to predict bioaccumulation potential (logP ~2.5 suggests moderate risk) .
- Ecotoxicology :
- Test acute toxicity in Daphnia magna (LC) and algae growth inhibition (EC) .
Data Interpretation and Reproducibility
Q. How should researchers resolve discrepancies in bioactivity data across different assay platforms?
Methodological Answer:
- Standardization :
- Use validated cell lines (e.g., ATCC-certified HEK293) and control compounds (e.g., staurosporine for kinase assays) .
- Normalize data to internal controls (e.g., % inhibition relative to DMSO-treated wells) .
- Statistical Analysis :
- Apply Bland-Altman plots to assess inter-assay variability .
Q. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC and Hill slope .
- Bootstrap Resampling : Estimate confidence intervals for EC values to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
